

"6-Chloro-2-hydrazino-1,3-benzoxazole CAS number 912773-31-0"

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Compound of Interest

Compound Name: 6-Chloro-2-hydrazino-1,3-benzoxazole

Cat. No.: B1359249

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An In-depth Technical Guide to **6-Chloro-2-hydrazino-1,3-benzoxazole** (CAS No. 912773-31-0)

Abstract

6-Chloro-2-hydrazino-1,3-benzoxazole is a halogenated heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. While specific research on this particular molecule is not extensively published, its structural motifs—a chlorinated benzoxazole ring and a reactive hydrazino group—suggest considerable potential as a versatile building block for the synthesis of novel bioactive agents. This guide synthesizes available data for this compound and provides scientifically grounded insights into its synthesis, properties, and potential applications by drawing parallels with closely related analogues documented in scientific literature.

Introduction and Overview

The benzoxazole scaffold is a "privileged" structure in drug discovery, known to form the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3][4]} The incorporation of a chlorine atom at the 6-position and a hydrazino group at the 2-position of the benzoxazole ring system endows **6-Chloro-2-hydrazino-1,3-benzoxazole** with unique physicochemical properties and a reactive handle for further chemical modifications. The hydrazino group, in particular, is a potent

nucleophile and a precursor for forming hydrazones, pyrazoles, and other heterocyclic systems, making this compound a valuable intermediate in synthetic chemistry.

This document provides a comprehensive overview of **6-Chloro-2-hydrazino-1,3-benzoxazole** (CAS No. 912773-31-0), detailing its known properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Safety Data

While extensive experimental data for this specific compound is not publicly available, information from chemical suppliers provides foundational knowledge.

Key Properties

A summary of the key identifiers and properties for **6-Chloro-2-hydrazino-1,3-benzoxazole** is presented in Table 1.

Property	Value	Source(s)
CAS Number	912773-31-0	[5] [6] [7] [8]
Molecular Formula	C ₇ H ₆ CIN ₃ O	[5] [6]
Molecular Weight	183.60 g/mol	[5] [6]
Physical Form	Solid	[5]
SMILES String	NNc1nc2ccc(Cl)cc2o1	[5]
InChI Key	MFBZXNCPIAFRAT- UHFFFAOYSA-N	[5]
MDL Number	MFCD08060062	[5] [6]

Safety and Handling Information

Based on available Safety Data Sheet (SDS) information, this compound should be handled with care in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)[\[5\]](#)
- Signal Word: Warning[\[5\]](#)
- Hazard Statement: H302 (Harmful if swallowed)[\[5\]](#)
- Hazard Classification: Acute Toxicity, Oral (Category 4)[\[5\]](#)
- Storage Class: 11 (Combustible Solids)[\[5\]](#)

Handling Recommendations: Standard laboratory precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Proposed Synthesis Pathway

While a specific, published synthesis for **6-Chloro-2-hydrazino-1,3-benzoxazole** was not identified, a highly plausible synthetic route can be derived from established methods for preparing analogous 2-hydrazinobenzoxazole and 2-hydrazinobenzothiazole derivatives.[\[9\]](#)[\[10\]](#) [\[11\]](#) The most common and effective method involves the nucleophilic displacement of a suitable leaving group at the 2-position of the benzoxazole ring with hydrazine. A logical precursor would be 6-chloro-2-mercaptopbenzoxazole.

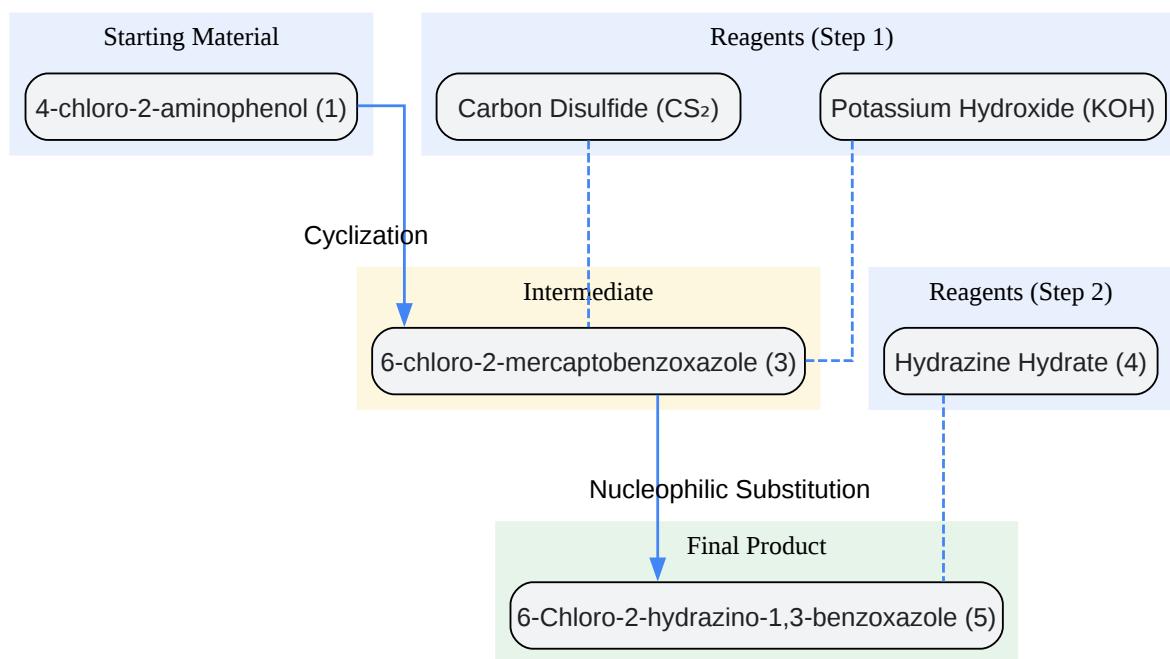
The proposed two-step synthesis is outlined below.

Step 1: Synthesis of **6-chloro-2-mercaptopbenzoxazole (3)**

The synthesis begins with the cyclization of a substituted o-aminophenol. The precursor, 4-chloro-2-aminophenol (1), is reacted with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) to form the benzoxazole ring system, yielding 6-chloro-2-mercaptopbenzoxazole (3).

Step 2: Synthesis of **6-Chloro-2-hydrazino-1,3-benzoxazole (5)**

The mercapto group (-SH) at the 2-position of compound (3) is a good leaving group. By refluxing 6-chloro-2-mercaptopbenzoxazole with hydrazine hydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$) (4), the mercapto group is displaced by the hydrazino group to yield the final product, **6-Chloro-2-hydrazino-1,3-benzoxazole** (5).



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Caption: Proposed two-step synthesis of **6-Chloro-2-hydrazino-1,3-benzoxazole**.

Detailed Experimental Protocol (Proposed)

Protocol 1: Synthesis of 6-chloro-2-mercaptopbenzoxazole (3)

- In a round-bottom flask, dissolve 4-chloro-2-aminophenol (1 eq.) and potassium hydroxide (1.1 eq.) in ethanol.

- Add carbon disulfide (1.1 eq.) dropwise to the solution at room temperature.
- Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture and pour it into ice-cold water.
- Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
- Filter the solid precipitate, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-mercaptopbenzoxazole.

Protocol 2: Synthesis of **6-Chloro-2-hydrazino-1,3-benzoxazole** (5)

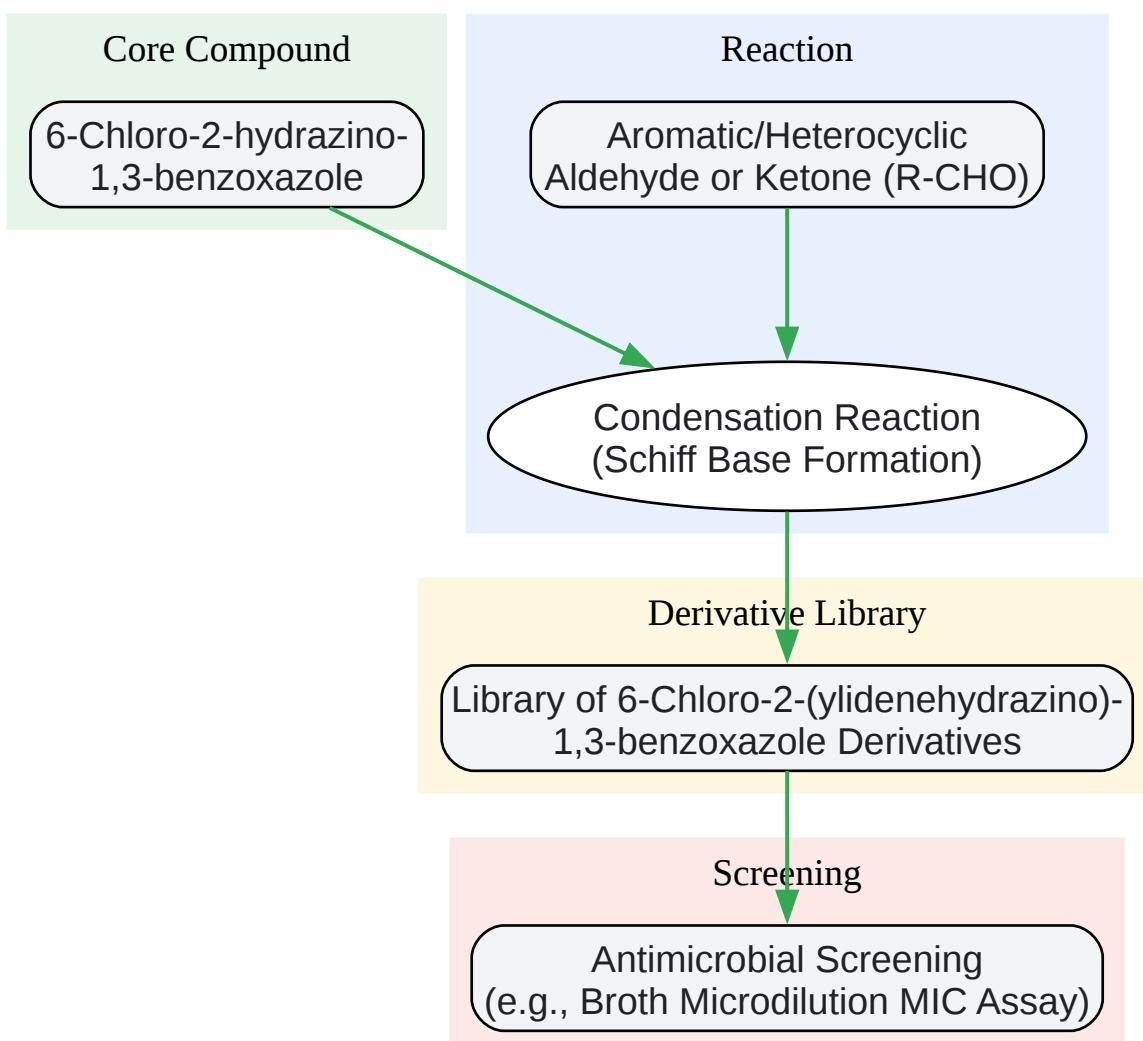
- Suspend 6-chloro-2-mercaptopbenzoxazole (1 eq.) in a suitable solvent like ethanol.
- Add an excess of hydrazine hydrate (3-5 eq.).
- Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the product.
- Filter the solid, wash with water to remove excess hydrazine, and dry under vacuum.
- Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Potential Applications in Drug Discovery

The true value of **6-Chloro-2-hydrazino-1,3-benzoxazole** lies in its potential as a scaffold for generating compound libraries for drug discovery. The benzoxazole ring is a known pharmacophore, and the hydrazino group provides a reactive site for diversification.

Precursor for Antimicrobial Agents

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial activities. [2][12] The hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. Studies on similar structures, such as 2-[(α -methylbenzylidene)hydrazino]benzoxazoles, have demonstrated that these modifications can lead to potent antibacterial and antifungal agents.[12] The chlorine atom on the benzoxazole ring may further enhance this activity.



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